3,4-Diformylbenzonitrile
Description
3,4-Diformylbenzonitrile is an aromatic compound featuring two formyl (-CHO) groups at the 3- and 4-positions of a benzonitrile backbone. Benzonitriles are widely utilized in pharmaceutical, agrochemical, and materials science research due to their versatile reactivity, particularly in nucleophilic substitutions and cyclization reactions. The dual formyl groups in this compound likely enhance its electrophilicity, making it a valuable precursor for synthesizing heterocyclic compounds or functionalized polymers.
Properties
CAS No. |
19047-20-2 |
|---|---|
Molecular Formula |
C9H5NO2 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
3,4-diformylbenzonitrile |
InChI |
InChI=1S/C9H5NO2/c10-4-7-1-2-8(5-11)9(3-7)6-12/h1-3,5-6H |
InChI Key |
YSOLWZQAJMVDJL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)C=O |
Synonyms |
Benzonitrile, 3,4-diformyl- (8CI,9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Halogenated Benzonitriles
- 3,4-Difluorobenzonitrile (3,4-DFBN): Structure: Fluorine atoms at the 3- and 4-positions. Applications: Key intermediate in fluorophenoxy herbicides and fluorinated agrochemicals . Reactivity: Fluorine substituents increase electron-withdrawing effects, enhancing stability and directing further substitutions. Synthesis: Produced via halogen-exchange fluorination, enabling scalable industrial production .
Diformyl Benzonitriles
- 3,5-Diformylbenzonitrile: Structure: Formyl groups at 3- and 5-positions. Purity: Reported as 95% pure in commercial samples .
Thiadiazole-Linked Benzonitriles
- 4,4'-[(1,3,4-Thiadiazole-2,5-diyl)bis(thiomethylene)]dibenzonitrile :
Triazolo-Isoquinoline Benzonitriles
- 4-(5-Phenyl-1,2,4-triazolo[3,4-a]isoquinolin-3-yl)benzonitrile: Structure: Benzonitrile fused with a triazolo-isoquinoline moiety. Crystallography: Bond lengths and angles conform to standard aromatic systems, with minor torsional deviations (e.g., C6–C7–C8–C9 = −177.2°) .
Benzimidazole-Oxadiazole Derivatives
- Compound 7.XXIX: {1-[(5-[2,3-dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl]-5-nitro-1H-benzimidazol-2-yl} benzonitrile: Structure: Combines benzimidazole, oxadiazole, and benzonitrile groups. Properties: Melting point 212–214°C; synthesized in 19% yield. Biological Activity: Demonstrates moderate anti-inflammatory activity compared to diclofenac sodium, though less potent than reference standards .
Quinazolinyl-Substituted Benzonitriles
- 4-(3-Hydroxy-4-oxo-3,4-dihydro-2-quinazolinyl)benzonitrile: Structure: Quinazolinone ring appended to benzonitrile. Molecular Formula: C15H9N3O2 (Molar mass: 263.25 g/mol). Potential Use: Quinazolinone derivatives are known for antitumor and kinase-inhibitory properties, suggesting therapeutic relevance .
Comparative Data Table
Research Findings and Trends
- Reactivity Trends : Electron-withdrawing groups (e.g., -F, -CN, -CHO) dominate in directing electrophilic substitutions, with formyl groups offering dual functionality for condensations (e.g., Schiff base formation).
- Biological Activity : Thiadiazole and oxadiazole hybrids exhibit enhanced antimicrobial and anti-inflammatory profiles compared to simpler benzonitriles .
- Synthetic Challenges : Steric hindrance in diformyl derivatives (e.g., 3,5-diformylbenzonitrile) may complicate coupling reactions, necessitating optimized catalysts .
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